REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:25]=[CH:26][CH:27]=1)[CH:6]([N:8]([CH2:19][CH:20](OC)OC)S(C1C=CC(C)=CC=1)(=O)=O)[CH3:7].O1CCOCC1.Cl>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:25]([CH:20]=[CH:19][N:8]=[C:6]2[CH3:7])=[CH:26][CH:27]=1
|
Name
|
3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)-N-tosyl-benzylamine
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C)N(S(=O)(=O)C2=CC=C(C)C=C2)CC(OC)OC)C=CC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 39.3 g
|
Type
|
WAIT
|
Details
|
to stand for sixteen hours
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
is washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CN=C(C2=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |